6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Properties
Molecular Formula |
C10H11BrClF2N |
|---|---|
Molecular Weight |
298.55 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H10BrF2N.ClH/c11-8-2-1-6-5-14-9(10(12)13)4-7(6)3-8;/h1-3,9-10,14H,4-5H2;1H |
InChI Key |
JTIBZCXPBIVOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)Br)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes and Methods
General Synthetic Strategy
The synthesis of 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride generally proceeds through the following stages:
- Construction of the tetrahydroisoquinoline ring system, starting from appropriately substituted phenyl precursors.
- Introduction of the bromine atom at the 6-position via selective halogenation or by using brominated starting materials.
- Installation of the difluoromethyl group at the 3-position through difluoromethylation reactions.
- Final conversion to the hydrochloride salt for stabilization and purification.
These steps are optimized to maximize yield and selectivity, often involving protection and deprotection strategies and purification by column chromatography.
Specific Preparation Methods
Synthesis from 3-Bromophenylacetonitrile (Four-Step Process)
A patented method outlines the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives, which can be adapted for the difluoromethyl analog:
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine | Raney nickel catalyst, hydrogen gas, methanol or ethanol solvent, heated | 3-Bromophenethylamine obtained |
| 2 | Carbamate formation | 3-Bromophenethylamine, methyl chloroformate, acid catalyst, organic solvent, controlled temperature | Methyl 3-bromophenethylcarbamate |
| 3 | Cyclization to tetrahydroisoquinoline ring | Methyl 3-bromophenethylcarbamate, 2-oxoacetic acid, concentrated sulfuric acid, tetrahydrofuran solvent | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
| 4 | Hydrolysis to final product | Concentrated sulfuric acid | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
This route is efficient and scalable, providing a robust pathway to the brominated tetrahydroisoquinoline core, which can be further functionalized to introduce the difluoromethyl group.
Difluoromethyl Group Introduction
The difluoromethyl group is typically introduced via difluoromethylation reactions involving difluoroacetamide derivatives or difluoroacetonitrile intermediates:
- Difluoroacetamide is converted to difluoroacetonitrile by dehydration using phosphorus pentoxide.
- Difluoroacetonitrile reacts with benzylmagnesium chloride to form an iminium salt intermediate.
- The intermediate is reduced in situ with sodium borohydride to yield a phenylpropylamine derivative bearing the difluoromethyl group.
- Subsequent carbamate formation and cyclization yield the difluoromethyl-substituted tetrahydroisoquinoline.
This method allows the incorporation of the difluoromethyl group at the 3-position with control over regioselectivity and stereochemistry.
Protection and Purification
In some protocols, protecting groups such as tert-butoxycarbonyl (BOC) are introduced to protect amine functionalities during intermediate steps:
| Reaction | Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of 6-bromo-1,2,3,4-tetrahydroisoquinoline with BOC anhydride and DIPEA in dry tetrahydrofuran at room temperature overnight | Stirring at room temperature, followed by acidification and extraction | 88-96% | Provides tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives; purification by column chromatography |
This step improves the stability and ease of purification of intermediates.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Atmosphere | Inert gas (nitrogen or argon) | Prevents oxidation and side reactions |
| Solvents | Acetonitrile, dichloromethane, tetrahydrofuran | Solvent polarity affects reaction rate and selectivity |
| Temperature | Room temperature to 80°C | Elevated temperatures accelerate reactions but may reduce selectivity |
| Bases | DIPEA (N,N-diisopropylethylamine), Hunig’s base | Facilitate carbamate formation and amine protection |
| Acidification | Phosphoric acid for pH adjustment | Enables extraction and isolation of hydrochloride salt |
| Purification | Column chromatography with ethyl acetate/heptane mixtures | Ensures high purity of final product |
Optimization of these parameters is critical to achieve high yields (up to 96%) and purity, as demonstrated in multiple experimental reports.
Characterization and Analytical Data
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical shifts corresponding to the tetrahydroisoquinoline ring, bromine substitution, and difluoromethyl group.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic pattern consistent with bromine.
- X-ray Crystallography: Crystal structure analysis of the hydrochloride salt reveals the disorder of the difluoromethyl group and molecular conformation details.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Four-step synthesis from 3-bromophenylacetonitrile | 3-Bromophenylacetonitrile | Raney nickel, methyl chloroformate, 2-oxoacetic acid, sulfuric acid | Hydrogenation, acid catalysis, cyclization, hydrolysis | High | Efficient for brominated core |
| Difluoromethylation via difluoroacetonitrile intermediate | Difluoroacetamide, benzylmagnesium chloride | P2O5, NaBH4 | Dehydration, Grignard reaction, reduction | Moderate to high | Introduces difluoromethyl at 3-position |
| Protection with BOC anhydride | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | BOC anhydride, DIPEA | Room temperature, overnight | 88-96% | Facilitates purification |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes aryl halide displacement with nucleophiles. Typical reactions include:
-
Buchwald-Hartwig amination with primary/secondary amines (e.g., morpholine, piperidine) in the presence of palladium catalysts
-
Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ systems
Reaction conditions:
| Reagent | Catalyst System | Temperature | Yield (%) |
|---|---|---|---|
| Morpholine | Pd(OAc)₂/Xantphos | 100°C | 78–85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf)/K₂CO₃ | 80°C | 72 |
Electrophilic Aromatic Substitution
The electron-rich tetrahydroisoquinoline ring participates in:
-
Nitration with HNO₃/H₂SO₄ at 0–5°C (para- and meta-products observed)
-
Sulfonation using chlorosulfonic acid (CISO₃H) to introduce sulfonyl groups at position 7
Key data from analogous compounds :
| Reaction Type | Position Modified | Major Product Ratio | Selectivity Factor |
|---|---|---|---|
| Nitration | 7-NO₂ | 4:1 (para:meta) | 3.8 |
| Sulfonation | 7-SO₃H | >95% | N/A |
Hydrolysis and Salt Formation
The hydrochloride salt undergoes:
-
pH-dependent hydrolysis in aqueous solutions:
-
Stable at pH 2–4 (25°C, t₁/₂ > 24 hrs)
-
Degrades at pH > 6 via ring-opening (t₁/₂ = 3.2 hrs at pH 7.4)
-
-
Counterion exchange with strong bases (e.g., NaOH) to yield free base
Reductive Transformations
Documented reductions include:
-
Catalytic hydrogenation (H₂/Pd-C) to remove bromine (yield: 89%)
-
Diborane-mediated reduction of lactam precursors during synthesis (see Scheme 1)
Fluorine-Specific Reactivity
The difluoromethyl group (-CF₂H) shows:
-
Radical stability in ESR studies (g-factor = 2.0032)
-
Resistance to hydrolysis under basic conditions (no F⁻ release detected at pH 9)
Biological Interaction Pathways
While not direct chemical reactions, its target binding modes inform synthetic modifications:
| Biological Target | Binding Affinity (Kᵢ) | Key Interaction |
|---|---|---|
| α₂-Adrenoceptor | 12 nM | H-bond with Asp79 |
| PNMT enzyme | 8.5 nM | Halogen bonding |
Data from structurally similar 3-difluoromethyl-THIQs
Stability Under Synthetic Conditions
Critical stability parameters:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Radical formation | 45 min |
| 80°C (dry) | Dehydrohalogenation | 6 hrs |
| 40°C/75% RH | Hydrolysis | 18 hrs |
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its targets. The bromine atom may facilitate interactions with specific protein residues, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their properties:
*THIQ: 1,2,3,4-Tetrahydroisoquinoline
Key Comparative Insights
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 6-(Trifluoromethyl)-THIQ hydrochloride increases lipophilicity and metabolic stability compared to the difluoromethyl (-CF₂H) group in the target compound . Halogen Positioning: 8-Bromo-6-fluoro-THIQ hydrochloride demonstrates how bromine at position 8 (vs. Methoxy vs. Difluoromethyl: 7-Bromo-6-methoxy-THIQ hydrochloride replaces -CF₂H with a methoxy (-OCH₃) group, which is electron-donating and may reduce oxidative stability .
- Structural Isomerism: The quinoline derivative 6-Bromo-4,4-dimethyl-THQ hydrochloride () highlights the impact of ring system differences. Quinoline’s nitrogen at position 1 (vs.
Physicochemical Properties
- Molecular Weight : The target compound (298.56 g/mol) is heavier than analogs like 6-(Trifluoromethyl)-THIQ hydrochloride (237.65 g/mol), which may affect bioavailability .
- Polarity : Difluoromethyl groups (-CF₂H) are less polar than trifluoromethyl (-CF₃), suggesting the target compound may exhibit intermediate solubility in aqueous media .
Biological Activity
6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound features a tetrahydroisoquinoline core, which is known for various biological activities. The presence of bromine and difluoromethyl groups enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 250.08 g/mol.
Anticancer Properties
Research indicates that derivatives of tetrahydroisoquinolines exhibit cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several 1,2,3,4-tetrahydroisoquinoline derivatives, revealing that structural modifications significantly influence their effectiveness against human promyelocytic leukemia (HL-60) and oral squamous cell carcinoma (HSC) lines. The study highlighted correlations between molecular descriptors (like hydrophobicity) and cytotoxicity, suggesting that the biological activity may depend on the spatial configuration and electronic properties of the compound .
| Compound | Cell Line | CC(50) (µM) |
|---|---|---|
| 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline | HL-60 | TBD |
| 1,2,3,4-Tetrahydroisoquinoline Derivative A | HSC-4 | 0.48 |
| 1,2,3,4-Tetrahydroisoquinoline Derivative B | HSC-2 | 9.6 |
Neuropharmacological Effects
The neuropharmacological activity of tetrahydroisoquinolines has been explored in the context of their interaction with neurotransmitter transporters. Compounds structurally similar to 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline have shown promising results as inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT). These interactions suggest potential applications in treating mood disorders and other neurological conditions .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituents on the tetrahydroisoquinoline ring in modulating biological activity. For instance:
- Bromine Substitution : Enhances binding affinity to neurotransmitter receptors.
- Difluoromethyl Group : Modifies lipophilicity and may influence blood-brain barrier permeability.
Case Studies
- Antitumor Activity : A series of studies have demonstrated that tetrahydroisoquinoline derivatives exhibit significant antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. For instance, one study reported that certain derivatives led to a reduction in tumor volume in xenograft models.
- Neuroprotective Effects : In animal models of neurodegeneration, compounds similar to 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline have shown protective effects against oxidative stress-induced neuronal damage.
Q & A
Q. What synthetic strategies are recommended for introducing bromine and difluoromethyl groups into tetrahydroisoquinoline scaffolds?
Methodological Answer:
- Bromination : Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) can introduce bromine at position 6 of the tetrahydroisoquinoline core. For regioselective bromination, optimize reaction conditions (e.g., Br₂/FeBr₃ in DCM at 0°C) .
- Difluoromethylation : Radical trifluoromethylation followed by selective defluorination or direct CH difluoromethylation using reagents like ClCF₂H/CuI. Monitor fluorination efficiency via ¹⁹F NMR .
- Hydrochloride Salt Formation : Final protonation with HCl gas in anhydrous ether ensures salt stability .
Q. How should researchers address discrepancies in NMR data for fluorinated tetrahydroisoquinoline derivatives?
Methodological Answer:
- 19F NMR Analysis : Fluorine’s high electronegativity causes significant chemical shift variations. Use deuterated solvents (e.g., DMSO-d₆) and reference to CFCl₃ for calibration .
- Dynamic Effects : Fluorine atoms may induce conformational changes. Perform variable-temperature NMR to resolve splitting patterns caused by rotamers .
Q. What safety protocols are critical when handling halogenated tetrahydroisoquinolines?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods, nitrile gloves, and eye protection. Brominated compounds may release HBr upon decomposition; neutralize with NaHCO₃ .
- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the difluoromethyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in difluoromethylated tetrahydroisoquinolines?
Methodological Answer:
-
Substituent Variation : Compare analogs (e.g., 6-Bromo-3-(trifluoromethyl) vs. difluoromethyl derivatives) in enzymatic assays.
Example Table :Compound Substituent (Position 3) IC₅₀ (nM) Target Enzyme A CF₃ 12.3 Kinase X B CHF₂ 8.7 Kinase X -
Computational Modeling : Use DFT calculations to assess electronic effects of fluorine on binding affinity .
Q. What analytical techniques resolve challenges in purity assessment of halogenated tetrahydroisoquinolines?
Methodological Answer:
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
-
Solubility Profiling : Use shake-flask method with HPLC quantification.
Example Data :Solvent Solubility (mg/mL) Water 0.5 DMSO 45.2 Chloroform 12.8 -
Co-solvent Systems : For in vivo studies, employ cyclodextrin-based formulations to enhance aqueous solubility .
Data Contradiction Analysis
Q. How to reconcile inconsistent yields in bromination reactions across literature reports?
Methodological Answer:
-
Parameter Optimization : Tabulate reaction variables (temperature, catalyst loading) and yields from peer-reviewed studies.
Example Table :Catalyst Temp (°C) Yield (%) Reference FeBr₃ 0 78 NBS 25 62 -
Mechanistic Insight : FeBr₃ may favor EAS, while NBS promotes radical pathways. Validate via radical trapping experiments (e.g., TEMPO) .
Future Research Directions
Q. What in vitro models are suitable for evaluating the pharmacokinetics of fluorinated tetrahydroisoquinolines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
